molecular formula C6H7BrF2O B151942 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone CAS No. 128073-31-4

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone

Cat. No. B151942
CAS RN: 128073-31-4
M. Wt: 213.02 g/mol
InChI Key: BZRNEASAKFDGKW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone is a compound that is likely to be of interest due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical reactions and structures that can be informative for understanding its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds, such as methylenecyclopropyl carboxylates, has been achieved through base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, which act as an allyl dication equivalent . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions indicates that brominated ethanones can be effectively synthesized and used as chemical protective groups . These methods may be adaptable for the synthesis of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental and theoretical methods . The geometrical parameters from these studies are consistent with X-ray diffraction data, and such analyses could be applied to determine the structure of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone.

Chemical Reactions Analysis

The reactivity of brominated compounds in various chemical reactions has been documented. For instance, the formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives has been observed . This suggests that the bromine in 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone could potentially undergo similar reactions, leading to the formation of novel cyclopropane-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from studies on similar molecules. For example, the formation of α-bromo alcohols from trifluoropropanones in the presence of hydrogen bromide and dibromodifluoromethane has been reported . This indicates that brominated ethanones may participate in acid-mediated halogenation reactions. The stability and reactivity of such compounds can be significantly influenced by the presence of substituents like difluoro groups, which could be relevant for 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone.

Scientific Research Applications

Synthesis and Reactivity

  • Studies have demonstrated the effectiveness of cyclopropylketone derivatives in the synthesis of tryptamine derivatives through rearrangements and reactions with arylhydrazine hydrochlorides. These processes highlight the utility of cyclopropylketones, similar in structure to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone, in generating compounds with potential pharmaceutical applications (Salikov et al., 2017).

  • Research on nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including computational studies, has provided insights into the chemical reactivity and potential applications of bromo-arylethanone compounds in synthesizing heterocyclic structures (Erdogan & Erdoğan, 2019).

Chemical Protective Groups and Intermediates

  • The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has shown its utility as an effective chemical protective group, although no photolytic phenomena were observed, indicating its stability under various solvent conditions. This suggests that similar bromo-substituted ethanones could serve as stable intermediates in organic synthesis (Li Hong-xia, 2007).

Pyrolysis Studies

  • Pyrolysis studies on new psychoactive substances structurally related to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone have provided valuable data on the stability of such compounds when exposed to heat, identifying various pyrolysis products that could have implications for their handling and storage (Texter et al., 2018).

Environmental and Green Chemistry

  • An environmentally benign process was developed for the preparation of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives in water, mediated by indium. This demonstrates the potential of using less hazardous conditions and materials in the synthesis of complex molecules, which could be applied to compounds similar to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone (Yang et al., 2004).

Safety and Hazards

The compound is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRNEASAKFDGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128073-31-4
Record name 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one
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